molecular formula C27H21FN4O2S2 B2427536 3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1224009-19-1

3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2427536
CAS RN: 1224009-19-1
M. Wt: 516.61
InChI Key: GIVKFZXYMJFKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H21FN4O2S2 and its molecular weight is 516.61. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Research has shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones exhibit significant antibacterial and antifungal activities. These compounds were synthesized and tested against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, demonstrating higher antifungal activity against Candida species than fluconazole in some cases. This suggests potential applications in developing new antimicrobial agents (Kahveci et al., 2020).

Antimalarial Activity

  • Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated for their antimalarial activity, showing moderate efficacy against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum. This highlights the compound's potential as a scaffold for developing new antimalarial agents (Mane et al., 2014).

Antituberculosis and GyrB Inhibition

  • A study on ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promise as a compound for further development in antituberculosis therapy (Jeankumar et al., 2013).

Anticonvulsant and Antidepressant Properties

  • Pyrido[2,3-d]pyrimidine derivatives have been explored for their potential anticonvulsant and antidepressant properties, with some compounds showing significant activity in pharmacological tests. This suggests their utility in developing new therapies for neurological disorders (Zhang et al., 2016).

Anticancer Agents

  • Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has yielded compounds with potent anticancer activity against human lung carcinoma and human adenocarcinoma mammary gland cell lines. Some derivatives showed cytotoxicity comparable to or greater than the standard drug Cisplatin, highlighting their potential as anticancer agents (Hosamani et al., 2015).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O2S2/c28-19-9-5-17(6-10-19)15-32-26(34)24-23(21-3-1-13-29-25(21)36-24)30-27(32)35-16-18-7-11-20(12-8-18)31-14-2-4-22(31)33/h1,3,5-13H,2,4,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVKFZXYMJFKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC6=C4C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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